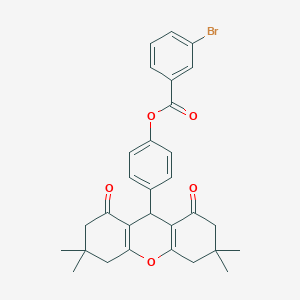
4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylpropylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Phenylpropylsulfanyl Group: The phenylpropylsulfanyl group can be attached through a thiolation reaction using thiol reagents and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise in drug discovery, particularly as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the phenylpropylsulfanyl group provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18FN3S |
|---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-5-(3-phenylpropylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H18FN3S/c1-14-20-21-18(22(14)17-11-9-16(19)10-12-17)23-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChI Key |
DUYNDKMLBHJCAV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)F)SCCCC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)F)SCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-Bromo-2-[(1-cyclohexyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B424982.png)
![N-(2,6-difluorophenyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B424983.png)


![N-[4-(acetylamino)phenyl]-1-[(2,4-dichlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B424986.png)
![Ethyl 1-{[(phenylsulfonyl)amino]acetyl}-4-piperidinecarboxylate](/img/structure/B424987.png)

![N-(2-fluorophenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B424990.png)
![2-[4-(2-methylphenoxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B424992.png)
![Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B424993.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B424998.png)

![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B425000.png)
![1-(2,4-dichlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B425002.png)
